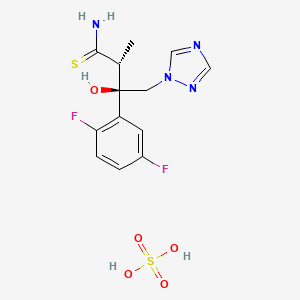

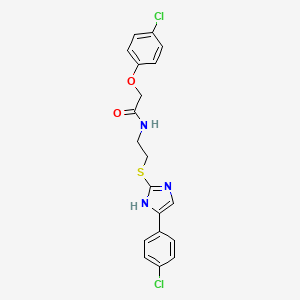

3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-((4-fluorophenyl)sulfonyl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as AZD9291 or osimertinib, and it belongs to a class of drugs called tyrosine kinase inhibitors.

Scientific Research Applications

Fluorine Substitution Effects

Research into the effects of fluorine substitution on aziridines and azetidines reveals significant insights into chemical reactivity and application potentials. The introduction of a fluorine atom, known for its unique electronegativity, alters the reactivity patterns of these compounds. For instance, studies have shown that fluorine substitution can dramatically increase the nucleophilic attack rates on aziridines, suggesting potential applications in synthetic chemistry for creating more reactive intermediates or for the selective synthesis of novel compounds (Banks, 2006).

Sulfonamide Derivatives as Inhibitors

Sulfonamide derivatives, incorporating structures similar to the core compound of interest, have been identified as effective inhibitors of certain enzymes, illustrating their potential as therapeutic agents. For example, derivatives containing fluorine and 1,3,5-triazine moieties have shown to be potent inhibitors of carbonic anhydrases from Mycobacterium tuberculosis, highlighting their promise in developing new antimycobacterial agents with a novel mechanism of action compared to existing drugs (Ceruso et al., 2014).

Potential Pharmaceutical Applications

The synthesis and structure-activity relationships of various compounds reveal the potential pharmaceutical applications of sulfonyl and fluorophenyl containing compounds. For instance, the nonsteroidal antiandrogens synthesized from derivatives of 2-hydroxypropionanilides, including components similar to the queried compound, indicate potential applications in treating androgen-responsive diseases (Tucker et al., 1988).

Material Science Applications

In material science, the synthesis of novel poly(aryl ether sulfone) copolymers containing biphenylpyridine and tetramethyl biphenyl moieties, akin to the structural features of the query compound, showcases applications in high-temperature fuel cells. These copolymers exhibit exceptional film-forming properties, mechanical integrity, and thermal stability, underscoring their utility in advanced material applications (Pefkianakis et al., 2005).

properties

IUPAC Name |

3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4S/c1-18-8-2-3-14(15(18)20)16(21)19-9-13(10-19)24(22,23)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUMROQTNWHUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)

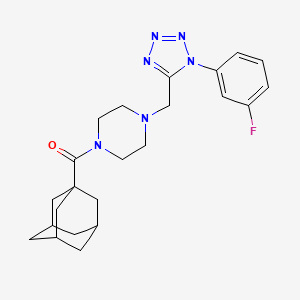

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2964563.png)

![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)

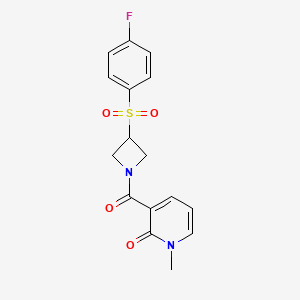

![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2964573.png)

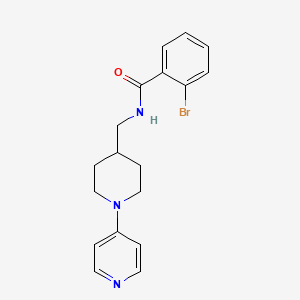

![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2964576.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2964577.png)